Product packaging for Benzyl 6-bromo-2-naphthoate(Cat. No.:CAS No. 170737-54-9)

Benzyl 6-bromo-2-naphthoate

Cat. No.: B1286197
CAS No.: 170737-54-9
M. Wt: 341.2 g/mol
InChI Key: SFPJCHHSVUCDIR-UHFFFAOYSA-N
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Description

Benzyl 6-bromo-2-naphthoate ( 170737-54-9) is a high-purity organic compound supplied with a typical purity of 97% and characterized by data including NMR, HPLC, and LC-MS . With a molecular formula of C18H13BrO2 and a molecular weight of 341.20 g/mol, it serves as a valuable synthetic intermediate or building block in research and development . This naphthoate ester is particularly useful in medicinal chemistry for the synthesis of more complex molecules. Its structure is related to naphthalen-2-yl-methyl phosphonic acid derivatives, which are investigated as potent inhibitors of autotaxin (ATX), a promising therapeutic target for managing cancer metastasis and chemotherapy resistance . As such, this compound is a crucial reagent for chemists developing novel compounds in oncology research. This product is intended for use as an organic building block and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H13BrO2 B1286197 Benzyl 6-bromo-2-naphthoate CAS No. 170737-54-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 6-bromonaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrO2/c19-17-9-8-14-10-16(7-6-15(14)11-17)18(20)21-12-13-4-2-1-3-5-13/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPJCHHSVUCDIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC3=C(C=C2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201251480
Record name Phenylmethyl 6-bromo-2-naphthalenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201251480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170737-54-9
Record name Phenylmethyl 6-bromo-2-naphthalenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170737-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 6-bromo-2-naphthalenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201251480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways to Benzyl 6 Bromo 2 Naphthoate and Its Essential Precursors

Advanced Synthesis of 6-Bromo-2-naphthoic Acid as a Key Intermediate

The synthesis of 6-bromo-2-naphthoic acid is a well-documented process, achievable through several distinct routes. The choice of pathway often depends on the availability of starting materials, desired purity, and scalability.

Multi-step Synthetic Strategies from Common Naphthol and Tetralone Derivatives

Common and relatively inexpensive naphthalene (B1677914) derivatives serve as practical starting points for the synthesis of 6-bromo-2-naphthoic acid.

A prominent strategy begins with β-naphthol (2-naphthol). epo.org This process involves the bromination of β-naphthol in a solvent like glacial acetic acid to yield 1,6-dibromo-2-naphthol, followed by a selective debromination at the 1-position using metallic tin to produce 6-bromo-2-naphthol (B32079). epo.orgorgsyn.org From 6-bromo-2-naphthol, the carboxylic acid can be introduced. One method involves protecting the hydroxyl group, performing a metal-halogen exchange followed by carboxylation, and finally deprotecting the hydroxyl group.

Another pathway starts from 2-hydroxy-6-methylnaphthalene. google.com This route involves the bromination of the hydroxyl group using a triphenylphosphine-bromine complex to yield 2-bromo-6-methylnaphthalene. google.com The methyl group is then oxidized to a carboxylic acid to form the final product. google.com

A further route utilizes 6-hydroxy-2-naphthoic acid as the starting material. This method proceeds via a Bucherer reaction, where the hydroxyl group is converted to an amino group by reacting with ammonia (B1221849) in the presence of a sulfite (B76179) or bisulfite. wipo.intgoogle.com The resulting 6-amino-2-naphthoic acid is then converted to the target bromo-compound via a Sandmeyer reaction. wipo.intgoogle.com

Syntheses starting from tetralone derivatives are also viable. 6-Bromo-2-tetralone, a commercially available compound, can serve as a precursor. guidechem.com The synthesis involves the alkylation of the tetralone followed by a ring-closing metathesis and subsequent cross-coupling reactions. guidechem.com Alternatively, oxidation of a bromo-tetralone derivative can yield the corresponding naphthoic acid.

Diazotization-Sandmeyer Reaction Sequences for Bromination

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into a halide via a diazonium salt intermediate. wikipedia.org This method is particularly effective for the synthesis of 6-bromo-2-naphthoic acid from 6-amino-2-naphthoic acid. wipo.intgoogle.com

The process begins with the diazotization of the aromatic amine (6-amino-2-naphthoic acid) using a nitroso source, such as sodium nitrite, under acidic conditions to form a diazonium salt. google.commasterorganicchemistry.com This intermediate is typically unstable and is used immediately. The subsequent reaction with copper(I) bromide (CuBr) displaces the diazonium group (N₂) with a bromine atom, yielding 6-bromo-2-naphthoic acid. wipo.intgoogle.com This reaction is an example of a radical-nucleophilic aromatic substitution. wikipedia.org The use of a copper(I) salt catalyst is crucial for the transformation. masterorganicchemistry.com Studies have shown that using an equimolar ratio of CuBr and CuBr₂ can be more effective and can suppress the formation of byproducts. nih.gov This method is valued for its ability to produce the target compound with high yield and purity at a low cost. wipo.intgoogle.com

Starting MaterialKey ReagentsProductYieldReference
6-Amino-2-naphthoic acid1. NaNO₂, Acid6-Bromo-2-naphthoic acid76.5% google.com
2. CuBr

Oxidative Methodologies for Carboxylic Acid Formation from Alkyl and Acyl Naphthalenes

The oxidation of an alkyl or acyl group on the naphthalene ring is a direct and widely used method for introducing a carboxylic acid function.

One specific route involves the oxidation of 2-bromo-6-methylnaphthalene. google.com This can be achieved using molecular oxygen in the presence of an oxidation catalyst system, such as a heavy metal compound (e.g., cobalt or manganese salts) and a bromine compound, in a solvent like a lower aliphatic carboxylic acid. google.comresearchgate.net The reaction is typically carried out under elevated temperature and pressure. google.com

More generally, the oxidation of alkylnaphthalenes to their corresponding carboxylic acids is a well-established industrial process. google.com Various oxidizing agents can be employed, including sodium dichromate in water at high temperatures (e.g., 250°C) or nitric acid. orgsyn.org For instance, 2-methylnaphthalene (B46627) can be oxidized to 2-naphthoic acid in high yield using sodium dichromate. orgsyn.org The oxidation of acyl naphthalenes, such as methyl β-naphthyl ketone, can be accomplished using sodium hypochlorite (B82951) (the haloform reaction). orgsyn.org Co-Mn-Br catalyzed autoxidation with molecular oxygen in acetic acid is also a powerful method for converting alkyl groups, such as ethyl groups, into carboxylic acids on a naphthalene core. oup.com

PrecursorOxidizing SystemProductReference
2-Bromo-6-methylnaphthaleneMolecular O₂, Heavy Metal/Bromine Catalyst6-Bromo-2-naphthoic acid google.com
2-MethylnaphthaleneSodium dichromate, H₂O2-Naphthoic acid orgsyn.org
2,6-DiethylnaphthaleneCo(OAc)₂-Mn(OAc)₂-NaBr, O₂2,6-Naphthalenedicarboxylic acid oup.com
Methyl β-naphthyl ketoneSodium hypochloriteβ-Naphthoic acid orgsyn.org

Carboxylation Reactions Utilizing Organometallic Intermediates

The formation of a carbon-carbon bond via the carboxylation of an organometallic intermediate is a classic and effective strategy. This approach typically involves the reaction of an organolithium or Grignard reagent with carbon dioxide.

For the synthesis of 6-bromo-2-naphthoic acid, a precursor such as a dibromonaphthalene would be required. A more documented example involves the synthesis of the related 6-hydroxy-2-naphthoic acid from 6-methoxy-2-bromonaphthalene. epo.org In this process, the Grignard reagent is prepared from the bromo-compound, which is then carbonated by bubbling carbon dioxide gas through the solution. Subsequent cleavage of the methyl ether yields the hydroxy naphthoic acid. epo.org

Aryl bromides, such as 1-bromonaphthalene, are known to readily form Grignard reagents and organolithium compounds. wikipedia.org These reactive intermediates can then be treated with CO₂ to install a carboxylic acid group. scribd.com This general reactivity profile supports the feasibility of converting a suitable bromo-naphthalene precursor into 6-bromo-2-naphthoic acid via an organometallic carboxylation route.

Esterification Protocols for the Formation of Benzyl (B1604629) 6-bromo-2-naphthoate

Once the key intermediate, 6-bromo-2-naphthoic acid, has been synthesized, the final step is its conversion to the corresponding benzyl ester.

Direct Esterification Approaches with Benzyl Alcohol

The most direct and common method for this transformation is Fischer-Speier esterification. georganics.sk This reaction involves heating the carboxylic acid (6-bromo-2-naphthoic acid) with an excess of the alcohol (benzyl alcohol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. google.com

The reaction is an equilibrium process. To drive the reaction towards the product (the ester), it is common to use a large excess of the alcohol or to remove the water that is formed as a byproduct, for instance, by using a Dean-Stark apparatus. georganics.sk A typical procedure involves refluxing a solution of 6-bromo-2-naphthoic acid and benzyl alcohol with a catalytic amount of sulfuric acid. After the reaction is complete, the mixture is cooled, and the product is isolated through partitioning between an organic solvent and water, followed by purification techniques like flash chromatography. The esterification of 6-bromo-2-naphthoic acid has also been demonstrated with other simple alcohols, such as methanol (B129727) and ethanol, using similar acid-catalyzed conditions, achieving high yields. google.com

Carboxylic AcidAlcoholCatalystProductReference
6-Bromo-2-naphthoic acidEthanolSulfuric AcidEthyl 6-bromo-2-naphthoate
6-Bromo-2-naphthoic acidMethanolAcid CatalystMethyl 6-bromo-2-naphthoate google.com
Generic Carboxylic AcidBenzyl AlcoholAcid CatalystBenzyl Ester georganics.sk

Acyl Halide Mediated Esterification

A common and efficient method for preparing Benzyl 6-bromo-2-naphthoate is through an acyl halide mediated esterification. This process involves the reaction of 6-bromo-2-naphthoyl chloride with benzyl alcohol. This method is often preferred due to the high reactivity of the acyl chloride, which facilitates a rapid and often high-yield conversion to the corresponding ester.

The synthesis of the requisite 6-bromo-2-naphthoyl chloride begins with the bromination of 2-naphthol (B1666908). orgsyn.orgyoutube.com This is typically achieved by treating 2-naphthol with bromine in a solvent like glacial acetic acid. orgsyn.orgyoutube.com The initial product of this electrophilic aromatic substitution is 1,6-dibromo-2-naphthol, which is then selectively reduced to 6-bromo-2-naphthol. orgsyn.orgyoutube.com Common reducing agents for this step include tin (II) chloride and hydrochloric acid. chemicalbook.com

The resulting 6-bromo-2-naphthol can then be oxidized to 6-bromo-2-naphthoic acid. Subsequently, the carboxylic acid is converted to the more reactive 6-bromo-2-naphthoyl chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

The final step is the esterification reaction itself. The 6-bromo-2-naphthoyl chloride is reacted with benzyl alcohol. This nucleophilic acyl substitution reaction typically proceeds under mild conditions, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. tsijournals.com The use of copper oxide has also been reported as a catalyst for such acylations under solvent-free conditions. tsijournals.com

Table 1: Key Reactions in Acyl Halide Mediated Esterification

StepReactantsReagents/CatalystsProduct
Bromination2-NaphtholBromine, Glacial Acetic Acid1,6-Dibromo-2-naphthol
Reduction1,6-Dibromo-2-naphtholTin(II) Chloride, Hydrochloric Acid6-Bromo-2-naphthol
Oxidation6-Bromo-2-naphtholOxidizing Agent6-Bromo-2-naphthoic Acid
Chlorination6-Bromo-2-naphthoic AcidThionyl Chloride or Oxalyl Chloride6-Bromo-2-naphthoyl Chloride
Esterification6-Bromo-2-naphthoyl Chloride, Benzyl AlcoholPyridine or TriethylamineThis compound

Synthesis and Derivatization of Closely Related Bromo-Naphthoate Esters (e.g., Methyl 6-bromo-2-naphthoate)

The synthesis and derivatization of other bromo-naphthoate esters, such as methyl 6-bromo-2-naphthoate, provide valuable insights into the reactivity of this class of compounds and offer alternative routes to related structures.

Facile Preparation via Reactions with Organometallic Reagents (e.g., LDA-mediated reactions)

While direct LDA-mediated reactions for the synthesis of methyl 6-bromo-2-naphthoate are not extensively documented in the provided context, the use of organometallic reagents is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds and functional group transformations. The principles of such reactions can be applied to the synthesis and derivatization of bromo-naphthoate esters.

Esterification Following Oxidation of Bromo-Methyl Naphthalene Precursors

An alternative and economically viable route to methyl 6-bromo-2-naphthoate involves the oxidation of a bromo-methyl naphthalene precursor followed by esterification. google.com This pathway starts with the bromination of 2-hydroxy-6-methylnaphthalene to yield 2-bromo-6-methylnaphthalene. google.com

This intermediate is then subjected to oxidation using molecular oxygen in the presence of an oxidation catalyst system, typically composed of a heavy metal compound and a bromine compound, in a lower aliphatic carboxylic acid solvent. google.com This converts the methyl group to a carboxylic acid, yielding 6-bromo-2-naphthalenecarboxylic acid. google.com

The final step is the esterification of the resulting carboxylic acid with methanol, usually in the presence of an acid catalyst, to produce methyl 6-bromo-2-naphthoate with high yield and purity. google.com

Table 2: Synthesis via Oxidation of Bromo-Methyl Naphthalene

StepStarting MaterialKey TransformationProduct
12-Hydroxy-6-methylnaphthaleneBromination2-Bromo-6-methylnaphthalene
22-Bromo-6-methylnaphthaleneOxidation of methyl group6-Bromo-2-naphthalenecarboxylic acid
36-Bromo-2-naphthalenecarboxylic acidEsterification with methanolMethyl 6-bromo-2-naphthoate

Halogen Exchange Reactions (e.g., Aromatic Finkelstein Reaction to afford 6-iodo-2-naphthoic acid)

Halogen exchange reactions, such as the aromatic Finkelstein reaction, represent a powerful tool for the derivatization of bromo-naphthoate esters and their precursors. While the specific application to this compound is not detailed, the principle can be extended to the precursor, 6-bromo-2-naphthoic acid.

The Finkelstein reaction typically involves the treatment of an alkyl or aryl halide with an excess of a different metal halide, driving the equilibrium towards the formation of the new halide. In the context of aromatic compounds, this transformation can be more challenging than for their aliphatic counterparts. However, with appropriate catalysts and reaction conditions, such as the use of copper catalysts, it is possible to exchange a bromine atom for an iodine atom.

This would involve reacting 6-bromo-2-naphthoic acid or its ester derivative with an iodide salt, such as sodium iodide or potassium iodide, in a suitable solvent and potentially in the presence of a catalyst. The successful conversion would yield 6-iodo-2-naphthoic acid or its corresponding ester. This transformation opens up further synthetic possibilities, as iodo-aromatic compounds are often more reactive in certain coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) compared to their bromo-analogues.

Chemical Reactivity and Mechanistic Studies of Benzyl 6 Bromo 2 Naphthoate Analogs

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromine Center

The bromine atom at the C-6 position of the naphthalene (B1677914) ring is a prime target for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. The reactivity of the bromine is generally lower than that of iodine in similar substrates, which can influence the choice of catalytic system and reaction conditions.

The Suzuki-Miyaura coupling is a widely utilized method for forming biaryl structures by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. In the context of benzyl (B1604629) 6-bromo-2-naphthoate analogs, this reaction allows for the introduction of various aryl and heteroaryl groups at the 6-position of the naphthalene core.

For instance, the coupling of 6-bromo-2-naphthoic acid with arylboronic acids, such as 3-adamantyl-4-methoxyphenylboronic acid, has been successfully demonstrated using a palladium catalyst. google.comgoogle.com Similarly, methyl 6-bromo-2-naphthoate can undergo Suzuki-Miyaura coupling. google.com These reactions are crucial for the synthesis of compounds with potential applications in medicinal chemistry and materials science. google.comgoogle.com The general scheme for the Suzuki-Miyaura coupling of a 6-bromo-2-naphthoate derivative is depicted below:

Reaction Scheme:

Ar-Br + Ar'-B(OH)₂ → Ar-Ar' (in the presence of a Palladium catalyst and a base)

Detailed research has explored the optimization of these coupling reactions. For example, the synthesis of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid, a compound known as Adapalene, has been achieved through a Suzuki reaction between 6-bromo-2-naphthoic acid and 3-adamantyl-4-methoxyphenylboronic acid. google.comgoogle.com Another approach involves the coupling of methyl 6-bromo-2-naphthoate with the corresponding boronic acid derivative. google.com The use of palladium on carbon (Pd/C) as a catalyst has also been reported for the coupling of 6-bromo-2-naphthoic acid with 4-methoxyphenylboronic acid. sci-hub.se

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling with 6-Bromo-2-naphthoic Acid Derivatives

Aryl Halide Boronic Acid Catalyst Base Product Reference
6-Bromo-2-naphthoic acid 3-Adamantyl-4-methoxyphenylboronic acid Pd(OAc)₂ / Ligand Inorganic Base 6-[3-(1-Adamantyl)-4-methoxyphenyl]-2-naphthoic acid google.com
6-Bromo-2-naphthoic acid 3-Adamantyl-4-methoxyphenylboronic acid 5% Pd/C Potassium Hydroxide (B78521) 6-[3-(1-Adamantyl)-4-methoxyphenyl]-2-naphthoic acid google.com
6-Bromo-2-naphthoic acid 4-Methoxyphenylboronic acid 10% Pd/C Sodium Carbonate 6-(4-Methoxyphenyl)-2-naphthoic acid sci-hub.se
Methyl 6-bromo-2-naphthoate 3-Adamantyl-4-methoxyphenyl potassium trifluoroborate Not specified Base 6-[3-(1-Adamantyl)-4-methoxyphenyl]-2-naphthoic acid (after hydrolysis) google.com

The Sonogashira coupling is another pivotal palladium-catalyzed reaction that facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction typically employs a copper(I) co-catalyst and an amine base. organic-chemistry.orglucp.net For analogs of benzyl 6-bromo-2-naphthoate, the Sonogashira coupling provides a direct route to introduce alkynyl moieties at the 6-position, leading to the synthesis of 6-alkynyl-2-naphthoic acid derivatives.

These alkynylated products are valuable precursors for more complex molecules. For example, 2-(6-bromo-2-naphthyl)-1H-benzimidazole, derived from 6-bromo-2-naphthoic acid, has been coupled with 6-ethynyl-4,4-dimethylthiochroman (B53520) via a Sonogashira reaction. derpharmachemica.comresearchgate.net This highlights the utility of the bromine center for introducing structural diversity. The general applicability of the Sonogashira coupling to aryl bromides makes it a reliable method for modifying the naphthalene core of this compound analogs. organic-chemistry.org

Table 2: Sonogashira Coupling with a Derivative of 6-Bromo-2-naphthoic Acid

Aryl Halide Alkyne Catalyst System Product Reference
2-(6-Bromo-2-naphthyl)-1H-benzimidazole 6-Ethynyl-4,4-dimethylthiochroman Palladium catalyst, Copper(I) co-catalyst 2-(6-((4,4-Dimethylthiochroman-6-yl)ethynyl)naphthalen-2-yl)-1H-benzo[d]imidazole derpharmachemica.comresearchgate.net

The Negishi cross-coupling reaction involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its versatility in forming carbon-carbon bonds, including sp³-sp², sp²-sp², and sp³-sp³ linkages. wikipedia.orgnih.gov In the context of this compound analogs, the Negishi coupling offers a powerful method for introducing a wide range of alkyl and aryl groups at the bromine-bearing position.

The reaction is compatible with various functional groups and can be carried out under mild conditions. d-nb.infoorganic-chemistry.org While direct examples of Negishi coupling with this compound are not prevalent in the provided search results, the reaction's broad scope with aryl bromides suggests its applicability. rsc.orgresearchgate.net For instance, the Negishi coupling has been used for the alkylation of bromoindoles and the synthesis of chiral binaphthalenes, demonstrating its utility with naphthalene-containing structures. d-nb.inforesearchgate.net A general representation of the Negishi coupling is the reaction of an organozinc reagent (R'-ZnX) with an organohalide (R-X) in the presence of a palladium or nickel catalyst to form R-R'. wikipedia.org

Sonogashira Coupling for Alkyne Introduction

Transformations at the Ester Moiety

The benzyl ester group in this compound provides a handle for further chemical modifications, primarily through hydrolysis to the corresponding carboxylic acid or through amidation to form amides.

The hydrolysis of the benzyl ester to generate 6-bromo-2-naphthoic acid is a fundamental transformation. This reaction is typically carried out under basic or acidic conditions. Alkaline hydrolysis of esters, often following a BAC2 mechanism, involves the attack of a hydroxide ion on the carbonyl carbon. epa.gov

The resulting carboxylic acid, 6-bromo-2-naphthoic acid, is a key intermediate for the synthesis of various derivatives. chemicalbook.comgoogle.combloomtechz.com For example, the hydrolysis of methyl 6-bromo-2-naphthoate using potassium hydroxide in methanol (B129727) has been reported. sci-hub.se The rate and mechanism of ester hydrolysis can be influenced by factors such as the structure of the ester and the reaction conditions. researchgate.netnih.govresearchgate.netcanterbury.ac.nz The generation of 6-bromo-2-naphthoic acid is often a necessary step before subsequent reactions, such as the Suzuki coupling or amidation. google.comgoogle.comderpharmachemica.comresearchgate.net

Table 3: Hydrolysis of 6-Bromo-2-naphthoate Esters

Ester Reagents Product Reference
Methyl 6-bromo-2-naphthoate Potassium hydroxide, Methanol 6-Bromo-2-naphthoic acid sci-hub.se
This compound (General) Acid or Base 6-Bromo-2-naphthoic acid epa.gov

Amidation of the ester moiety provides a route to naphthamide derivatives. This can be achieved through various methods. One common approach involves the initial hydrolysis of the ester to the carboxylic acid, followed by coupling with an amine using a coupling agent. For instance, N-{6-(ferrocenyl)ethynyl-2-naphthoyl} amino acid and dipeptide ethyl esters have been prepared by coupling 6-(ferrocenyl)ethynyl-2-naphthoic acid with amino acid esters using EDC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) and HOBt (1-hydroxybenzotriazole). researchgate.net

Direct amidation of esters is also possible, though it can be more challenging. The synthesis of 2-(6-bromo-2-naphthyl)-1H-benzimidazole from 6-bromo-2-naphthoic acid and o-phenylenediamine (B120857) using polyphosphoric acid demonstrates the formation of an amide-like linkage in a broader sense, leading to a heterocyclic system. derpharmachemica.comresearchgate.net While direct amidation of this compound is not explicitly detailed, the conversion of the corresponding carboxylic acid to amides is a well-established synthetic strategy. researchgate.netacs.org

Reduction of the Ester Group to Alcohol Functionality

The conversion of the ester moiety in aromatic esters, such as this compound, to a primary alcohol, (6-bromonaphthalen-2-yl)methanol (B45156), is a fundamental transformation in organic synthesis. This reduction can be achieved through various methods, primarily involving powerful hydride-donating agents or catalytic hydrogenation.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of esters to primary alcohols. chemistrysteps.comcommonorganicchemistry.comntu.edu.sg The reaction mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) from LiAlH₄. chemistrysteps.comntu.edu.sg The first attack on the ester carbonyl carbon forms a tetrahedral intermediate. This intermediate collapses, expelling the benzyloxide leaving group to form an aldehyde, 6-bromo-2-naphthaldehyde. ntu.edu.sg The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of LiAlH₄ to yield the primary alcohol upon an aqueous workup. chemistrysteps.comntu.edu.sg Due to the high reactivity of LiAlH₄, an excess of the reagent is typically used. chemistrysteps.com

Alternative hydride reagents include diisobutylaluminum hydride (DIBAL-H) and borane (B79455) complexes. commonorganicchemistry.com DIBAL-H can sometimes be used to stop the reduction at the aldehyde stage at low temperatures, but it can also achieve full reduction to the alcohol. ntu.edu.sg Borane-dimethyl sulfide (B99878) (BH₃-SMe₂) is another option, known to reduce aromatic esters, although they may require longer reaction times compared to their aliphatic counterparts. commonorganicchemistry.com

More recently, catalytic methods have been developed. A ruthenium-based pincer complex (Ru(PNP)) has been shown to effectively catalyze the hydrogenation of methyl 6-bromo-2-naphthoate to (6-bromonaphthalen-2-yl)methanol. strath.ac.uk This process operates under hydrogen pressure and offers an alternative to stoichiometric metal hydrides. During a 10g scale reaction, hydrolysis of the ester to 6-bromo-2-naphthoic acid and a minor amount of debrominated product were observed as side products. strath.ac.uk

Interactive Table: Comparison of Reduction Methods for Naphthoate Esters

ReagentTypeKey IntermediatesTypical ConditionsNotable Side Products
Lithium Aluminum Hydride (LiAlH₄)Stoichiometric HydrideAldehyde, AlkoxideEthereal solvents (e.g., THF), excess reagent chemistrysteps.comcommonorganicchemistry.com---
Borane-Tetrahydrofuran (BH₃-THF)Stoichiometric HydrideBorate EsterTHF, 0°C to room temp. ---
Ruthenium Pincer Catalyst (Ru(PNP))Catalytic Hydrogenation---2-MeTHF, H₂ pressure, KOBu (t-Bu) strath.ac.ukHydrolysis (acid), Debromination strath.ac.uk
Diisobutylaluminum Hydride (DIBAL-H)Stoichiometric HydrideAldehyde, AlkoxideHydrocarbon solvents, low temp. for aldehyde commonorganicchemistry.comntu.edu.sg---

Exploration of Radical Migration Pathways (e.g., Remote Boryl and Alkenyl Radical Migrations)

While not studied directly on this compound, research on analogous aryl bromide systems provides significant insight into potential radical migration pathways. Remote radical migrations are powerful synthetic transformations that allow for the construction of molecular diversity through the oriented shift of a functional group. chinesechemsoc.org

Recent studies have demonstrated photoinduced remote 1,4-, 1,5-, and 1,6-radical migrations of boryl and alkenyl groups on olefin-bearing aryl bromides. chinesechemsoc.orgchinesechemsoc.org These reactions proceed through an intramolecular circular transition state. chinesechemsoc.org For an analog of this compound, this suggests that if an appropriate olefin-bearing substituent were present elsewhere on the naphthalene core or the benzyl group, a radical generated at the C-Br bond could potentially trigger the migration of a boryl or alkenyl group from a distal position. This strategy is noted for its high atom economy and the ability to synthesize diverse and valuable organoboron compounds. chinesechemsoc.org The 1,6-radical migration, in particular, was a novel discovery in this context. chinesechemsoc.org

Another relevant area of study is the radical aryl migration from boron to carbon. In these transformations, C-radicals generated from the addition of a radical species to alkenyl aryl boronate complexes can undergo 1,4- and 1,5-aryl migration reactions. nih.govresearchgate.net The process involves the formation of a distal radical anion, which then facilitates the intramolecular aryl shift. nih.gov Significantly, in a synthetic application demonstrating this methodology, 6-bromo-2-naphthoic acid was used to derivatize a product alcohol, directly linking the chemistry to the naphthoic acid framework. nih.govacs.org This implies that the bromo-naphthalene moiety is a viable component in systems undergoing complex radical rearrangements.

These radical-mediated cyclizations and migrations often rely on the homolytic cleavage of C-H or C-X bonds to initiate the cascade. scispace.com The presence of the C-Br bond in this compound makes it a potential initiation site for such radical processes under appropriate photochemical or thermal conditions.

Interactive Table: Potential Radical Migration Pathways in Analogs

Migration TypeKey FeatureProposed Intermediate/Transition StateInitiating SpeciesRelevance to Bromo-Naphthoate Core
Remote Boryl MigrationTransfer of a boryl group (e.g., Bpin) to a radical center. chinesechemsoc.orgIntramolecular circular transition state. chinesechemsoc.orgPhotogenerated radical. chinesechemsoc.orgThe aryl bromide is a key reactant in model systems. chinesechemsoc.org
Remote Alkenyl MigrationTransfer of an alkenyl group to a radical center. chinesechemsoc.orgIntramolecular circular transition state. chinesechemsoc.orgPhotogenerated radical. chinesechemsoc.orgAryl bromide serves as the radical precursor scaffold. chinesechemsoc.org
Aryl Migration from BoronTransfer of an aryl group from a boronate complex to a carbon radical. nih.govSpirocyclic radical anion. nih.govresearchgate.netRadical addition to an alkenyl boronate. nih.gov6-bromo-2-naphthoic acid used in related synthesis. nih.govacs.org

Solution-Phase Deprotonation and Acid-Base Equilibria (Insights from 6-bromo-2-naphthoic acid)

The acid-base properties of 6-bromo-2-naphthoic acid, the carboxylic acid precursor to this compound, provide valuable insights into the behavior of the carboxyl functional group in different chemical environments. The deprotonation of the carboxylic acid to form the corresponding carboxylate anion is a fundamental equilibrium that is highly sensitive to the solvent.

Studies using UV-Vis spectroscopy on 6-bromo-2-naphthoic acid (BNA) in solvents of varying polarity—methanol, tetrahydrofuran (B95107) (THF), and ethyl acetate—have revealed significant differences in emission spectra. researchgate.net These spectral changes are attributed to the deprotonation of the carboxylic acid, a process that is more pronounced in more polar solvents. researchgate.net

Quantum-chemical calculations support these experimental observations, quantifying the energy required for the dissociation of the O-H bond. The calculated enthalpy of dissociation is lowest in methanol, indicating that deprotonation is most favorable in this polar, protic solvent compared to the less polar environments of THF and ethyl acetate. researchgate.net This highlights the crucial role of solvent polarity in stabilizing the resulting anion and driving the acid-base equilibrium. This information is critical for controlling reactions where the carboxylate form is a necessary intermediate, such as in esterification or amidation reactions. bloomtechz.comechemi.com

Interactive Table: Solvent Effect on the Deprotonation of 6-bromo-2-naphthoic acid

SolventPolarityEnthalpy of Dissociation (kcal/mol)Observation
MethanolHigh183.2 researchgate.netIntensive deprotonation process observed.
Tetrahydrofuran (THF)Medium200.2 researchgate.netLess intensive deprotonation than in methanol.
Ethyl AcetateMedium205.4 researchgate.netLess intensive deprotonation than in methanol.

Photoacid-Catalyzed Transformations (Lessons from 6-bromo-2-naphthol)

Insights into the potential photochemical reactivity of the 6-bromo-2-naphthalene core can be gleaned from studies on 6-bromo-2-naphthol (B32079). This analog has been shown to function as a photoacid, a compound that becomes significantly more acidic upon electronic excitation with light. rsc.orgnsf.gov

Visible light irradiation of 6-bromo-2-naphthol transforms it from a weak acid in its ground state to a strong acid in its excited state. nsf.gov This property has been harnessed to catalyze reactions such as the acetalization of carbonyls with alcohols. rsc.orgnsf.gov The excited-state acidity (pKa*) of 6-bromo-2-naphthol in water has been determined and shows a marked increase in acidity relative to unsubstituted 2-naphthol (B1666908), which is inactive for the same photo-catalyzed reaction under visible light. rsc.orgnsf.gov The bromine atom is crucial for this activity, likely by facilitating intersystem crossing to a long-lived triplet excited state through the heavy-atom effect. nsf.gov

Further photochemical studies of 6-bromo-2-naphthol in the presence of a base like triethylamine (B128534) show that it can undergo hydrobromic acid loss from its triplet state. nih.govacs.org This process generates an electrophilic carbene intermediate, which has been successfully trapped with various nucleophiles and olefins. nih.govacs.org This reveals an alternative photochemical reaction pathway for the 6-bromo-2-naphthalene scaffold that is distinct from its photoacid behavior and leads to C-C bond formation.

Interactive Table: Acidity of Naphthol Analogs

CompoundStatepKa (in Water)Catalytic Activity
6-bromo-2-naphtholGround State (S₀)---Weak acid nsf.gov
6-bromo-2-naphtholExcited State (S₁)Lower than ground state (more acidic) nsf.govPhotoacid catalyst for acetalization rsc.orgnsf.gov
2-naphtholGround State (S₀)------
2-naphtholExcited State (S₁)Higher than 6-bromo-2-naphthol* (less acidic) nsf.govInactive as a direct photoacid with visible light shu.edu

Advanced Spectroscopic Elucidation of Benzyl 6 Bromo 2 Naphthoate Structure and Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Benzyl (B1604629) 6-bromo-2-naphthoate, a combination of one-dimensional and two-dimensional NMR experiments would be essential for a complete structural assignment.

High-Resolution Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of Benzyl 6-bromo-2-naphthoate is expected to show distinct signals for the protons of the naphthalene (B1677914) ring system, the benzylic methylene (B1212753) protons, and the protons of the phenyl group.

Naphthalene Protons: The protons on the brominated naphthalene ring will exhibit complex splitting patterns due to spin-spin coupling. The bromine atom at the 6-position will influence the chemical shifts of the adjacent protons. Protons H-5 and H-7 will likely appear as doublets, while H-1, H-3, H-4, and H-8 will show more complex multiplets. The proton at the 1-position (H-1) is expected to be the most deshielded of the naphthalene protons due to the anisotropic effect of the carbonyl group.

Benzylic Protons: The two benzylic protons (-CH₂-) are chemically equivalent and are expected to appear as a sharp singlet. Their proximity to the electron-withdrawing ester oxygen and the aromatic phenyl ring would shift their resonance downfield.

Phenyl Protons: The five protons of the benzyl group's phenyl ring will produce signals in the aromatic region, typically as a multiplet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Naphthalene H-1~8.5 - 8.7s or d
Naphthalene H-3~8.0 - 8.2d
Naphthalene H-4, H-5, H-7, H-8~7.5 - 8.0m
Benzylic -CH₂-~5.4s
Phenyl -C₆H₅~7.3 - 7.5m

Note: These are predicted values based on analogous compounds. Actual experimental values may vary.

Carbon (¹³C) NMR Spectroscopy (DEPT, HSQC, HMBC)

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are used to differentiate between CH, CH₂, and CH₃ groups. Two-dimensional techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for confirming the full structural assignment by correlating protons with their directly attached carbons (HSQC) and with carbons two or three bonds away (HMBC).

The ¹³C NMR spectrum of this compound will show signals for the ten carbons of the naphthalene ring, the carbonyl carbon of the ester, the benzylic carbon, and the six carbons of the phenyl ring. The carbon atom attached to the bromine (C-6) will have its chemical shift significantly influenced by the halogen.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
Carbonyl C=O~165 - 167
Naphthalene C-2~130 - 132
Naphthalene C-6 (C-Br)~120 - 122
Other Naphthalene Carbons~125 - 135
Benzylic -CH₂-~67 - 69
Phenyl Carbons~128 - 136

Note: These are predicted values based on data from compounds like 2-bromonaphthalene (B93597) and methyl 2-naphthoate. chemicalbook.comnih.gov Actual experimental values may vary.

DEPT: A DEPT experiment would confirm the assignment of the benzylic -CH₂- signal (phase down) and the various -CH- signals of the aromatic rings (phase up). Quaternary carbons (including the carbonyl and the substituted aromatic carbons) would be absent in DEPT-135 and DEPT-90 spectra.

HSQC: An HSQC spectrum would show correlations between each proton and its directly bonded carbon atom, for instance, linking the benzylic proton signal to the benzylic carbon signal.

HMBC: An HMBC spectrum would be crucial for confirming the connectivity across the ester linkage. For example, correlations would be expected between the benzylic protons and the carbonyl carbon, as well as between the H-1 and H-3 protons of the naphthalene ring and the carbonyl carbon.

Solid-State and Heteronuclear NMR (e.g., ¹¹B NMR for related systems)

While solution-state NMR is most common, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of molecules in the solid phase, including polymorphism and intermolecular interactions. For this compound, ssNMR could potentially be used to study its crystalline packing and conformational preferences in the solid state.

Heteronuclear NMR involves the study of nuclei other than ¹H and ¹³C. While there are no heteroatoms in this compound that are commonly studied by NMR (other than bromine, whose common isotopes are quadrupolar and result in very broad signals), the principles of heteronuclear NMR are critical in organometallic and inorganic chemistry. For instance, in related systems containing boron, ¹¹B NMR is a powerful tool for elucidating the geometry and coordination environment of the boron atom. However, for the specific compound , this technique is not applicable.

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The spectrum of this compound is expected to be dominated by absorptions corresponding to the vibrations of its key functional groups.

Table 3: Predicted FTIR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
Carbonyl C=O Stretch (Ester)1725 - 1705Strong
Aromatic C=C Stretch1600 - 1450Medium
C-O Stretch (Ester)1300 - 1100Strong
C-Br Stretch600 - 500Medium-Strong

Note: These predictions are based on established group frequencies for aromatic esters and halogenated aromatic compounds. spectroscopyonline.comlibretexts.orgspectroscopyonline.cominstanano.comresearchgate.net

The most characteristic band in the FTIR spectrum of this compound would be the strong carbonyl (C=O) stretching vibration of the ester group, expected around 1715 cm⁻¹, a position typical for aromatic esters where conjugation lowers the frequency compared to saturated esters. spectroscopyonline.comlibretexts.org The spectrum would also feature the characteristic C-O stretching vibrations of the ester group, as well as aromatic C-H and C=C stretching bands. spectroscopyonline.cominstanano.comresearchgate.net The C-Br stretching vibration is expected to appear in the fingerprint region at lower wavenumbers.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

ATR-IR is a sampling technique that allows for the direct analysis of solid and liquid samples with minimal preparation. The resulting spectra are generally very similar to those obtained by traditional transmission FTIR, making it a convenient method for obtaining the vibrational fingerprint of a compound. The ATR-IR spectrum of this compound would display the same characteristic absorption bands as the FTIR spectrum, providing a rapid and efficient means of confirming the presence of the ester and brominated aromatic functionalities. d-nb.inforesearchgate.netjmchemsci.com

Raman Spectroscopy (FT-Raman)

Fourier Transform (FT) Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a molecule, providing a detailed fingerprint of its structural framework. While direct experimental FT-Raman data for this compound is not extensively published, a comprehensive analysis can be extrapolated from the spectra of its precursors and related compounds, such as 6-bromo-2-naphthoic acid (BNA). nih.govresearchgate.netchemicalbook.com

The FT-Raman spectrum of this compound is expected to be dominated by vibrations originating from the naphthalene ring system, with significant contributions from the benzyl and ester functionalities. The solid-phase FT-Raman spectrum of BNA has been recorded in the region of 3500-100 cm⁻¹, and its fundamental vibrational frequencies have been evaluated using density functional theory (DFT) calculations. nih.govresearchgate.netchemicalbook.com These studies provide a solid foundation for assigning the vibrational modes of the 6-bromo-2-naphthoyl moiety in the benzyl ester.

Key expected vibrational modes for this compound include:

Naphthalene Ring Vibrations: The characteristic C-H stretching vibrations of the aromatic naphthalene ring are anticipated in the 3100-3000 cm⁻¹ region. The ring stretching vibrations, involving C=C bonds, will produce a series of complex bands between 1650 cm⁻¹ and 1300 cm⁻¹.

Ester Group Vibrations: A strong and characteristic Raman peak is expected for the C=O stretching of the ester group, typically appearing in the range of 1720-1740 cm⁻¹. researchgate.net The C-O stretching vibrations of the ester linkage will also be present, likely in the 1300-1100 cm⁻¹ region.

Benzyl Group Vibrations: The benzyl group will contribute its own set of characteristic peaks. These include the aromatic C-H stretching vibrations of the phenyl ring (around 3060 cm⁻¹), phenyl ring stretching modes (near 1600 cm⁻¹ and 1500 cm⁻¹), and CH₂ bending vibrations.

C-Br Vibration: The C-Br stretching vibration is expected to appear at a lower frequency, typically in the range of 600-500 cm⁻¹, due to the heavy bromine atom.

The interpretation of the full spectrum would be aided by computational modeling, such as DFT calculations, which can predict vibrational frequencies and intensities, allowing for a more precise assignment of the observed Raman bands. nih.govresearchgate.netchemicalbook.com

Table 1: Predicted Key FT-Raman Vibrational Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Naphthalene & BenzylAromatic C-H Stretch3100 - 3000
EsterC=O Stretch1740 - 1720
Naphthalene & BenzylAromatic C=C Stretch1650 - 1300
EsterC-O Stretch1300 - 1100
Naphthalene & BenzylIn-plane C-H Bend1300 - 1000
Naphthalene & BenzylOut-of-plane C-H Bend900 - 675
NaphthaleneC-Br Stretch600 - 500

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Excited-State Studies

UV-Vis and fluorescence spectroscopy are invaluable tools for investigating the electronic transitions and excited-state properties of molecules. The electronic spectrum of this compound is expected to be dominated by the extensive π-conjugated system of the naphthalene core.

UV-Vis Absorption:

The UV-Vis absorption spectrum of this compound will likely exhibit strong absorption bands in the ultraviolet region, characteristic of naphthalene derivatives. Studies on related compounds, such as cellulose (B213188) naphthoate, show strong UV absorption peaks around 282 nm. nih.govresearchgate.net The absorption spectrum of 6-bromo-2-naphthoic acid (BNA), the precursor acid, has also been investigated, revealing that solvent and deprotonation can influence the spectral features. chemicalbook.comgoogle.com For this compound, the π-π* transitions of the naphthalene ring system will be the primary chromophore. The presence of the bromine atom and the benzyl ester group may cause slight shifts in the absorption maxima (λ_max) compared to unsubstituted naphthalene. The polarity of the solvent is also expected to play a role, with more polar solvents potentially leading to shifts in the absorption bands. researchgate.net

Fluorescence Emission:

Naphthoic acid esters are known to be fluorescent. researchgate.net Therefore, this compound is predicted to exhibit fluorescence upon excitation at an appropriate wavelength. The emission spectrum will likely be a broad band at a longer wavelength than the absorption, a phenomenon known as the Stokes shift. The fluorescence properties, including the quantum yield and lifetime, will be influenced by the molecular structure and the surrounding environment. For instance, esters of 1-naphthoic acid show broad emission bands that shift to longer wavelengths (bathochromic shift) in more polar solvents. researchgate.net The fluorescence lifetime for these related esters is typically in the range of 2-4 nanoseconds. researchgate.net

It is also noteworthy that for some brominated naphthol derivatives, such as 6-bromo-2-naphthol (B32079), room-temperature phosphorescence has been observed, particularly when included in a cyclodextrin (B1172386) cavity, which protects the triplet excited state. nih.gov While fluorescence is the more probable emission pathway for this compound in solution, the possibility of phosphorescence under specific conditions should not be entirely ruled out due to the presence of the heavy bromine atom, which can enhance intersystem crossing.

Table 2: Predicted Electronic Spectroscopy Properties for this compound

PropertyPredicted CharacteristicNotes
UV-Vis Absorption (λ_max)~280 - 330 nmDominated by naphthalene π-π* transitions. nih.govresearchgate.net
Molar Absorptivity (ε)HighExpected for an extended aromatic system.
Fluorescence EmissionExpectedNaphthoic acid esters are generally fluorescent. researchgate.net
Stokes ShiftModerate to LargeDependent on solvent polarity.
Solvent EffectsSolvatochromismAbsorption and emission maxima may shift with solvent polarity. researchgate.net

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a definitive analytical technique for determining the molecular weight of a compound and providing valuable structural information through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₁₈H₁₃BrO₂, which corresponds to a molecular weight of approximately 341.2 g/mol . cymitquimica.com High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at m/z 341 and 343 with an intensity ratio of approximately 1:1, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

The fragmentation of this compound under mass spectrometric conditions is expected to proceed through several key pathways, primarily involving the cleavage of the ester linkage and fragmentation of the benzyl and naphthoyl moieties.

Expected Fragmentation Pathways:

Loss of the Benzyloxy Radical: Cleavage of the O-CH₂ bond would result in the loss of a benzyloxy radical (•OCH₂C₆H₅), leading to the formation of the 6-bromo-2-naphthoyl cation at m/z 249/251.

Loss of the Benzyl Radical: A common fragmentation pathway for benzyl esters is the loss of the benzyl radical (•CH₂C₆H₅) followed by the formation of the protonated 6-bromo-2-naphthoic acid, which would then likely lose CO₂. However, a more prominent pathway is the formation of the tropylium (B1234903) cation.

Formation of the Tropylium Cation: The benzyl group is known to rearrange to the highly stable tropylium cation (C₇H₇⁺) at m/z 91. This is often a very intense peak in the mass spectra of benzyl-containing compounds.

Formation of the 6-Bromo-2-naphthoyl Cation: Cleavage of the ester bond can lead to the formation of the 6-bromo-2-naphthoyl cation ([C₁₁H₆BrO]⁺) at m/z 249/251. This fragment could subsequently lose carbon monoxide (CO) to give a fragment at m/z 221/223.

Fragments from the Naphthalene Ring: Further fragmentation of the naphthoyl cation could lead to the loss of bromine, resulting in a fragment at m/z 170, or other characteristic fragmentations of the naphthalene ring system.

Analysis of the mass spectra of related compounds, such as the methyl esters of 2-naphthoic acids, supports these predicted fragmentation patterns, where the molecular ion and fragments resulting from the loss of the alkoxy group are observed. researchgate.net

Table 3: Predicted Major Mass Spectrometry Fragments for this compound

m/z (for ⁷⁹Br/⁸¹Br)Proposed Fragment IonFormula
341 / 343Molecular Ion[C₁₈H₁₃BrO₂]⁺˙
249 / 2516-Bromo-2-naphthoyl cation[C₁₁H₆BrO]⁺
221 / 223[M - CO - C₇H₇]⁺˙ or [C₁₀H₆Br]⁺[C₁₀H₆Br]⁺
170[M - Br - C₇H₇O₂]⁺[C₁₁H₇O₂]⁺
126Naphthoyl fragment after loss of Br and CO[C₁₀H₆]⁺
91Tropylium cation[C₇H₇]⁺

Computational Chemistry and Quantum Mechanical Investigations of Benzyl 6 Bromo 2 Naphthoate Systems

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequency Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to predict the vibrational frequencies of molecular bonds. For systems related to Benzyl (B1604629) 6-bromo-2-naphthoate, such as its parent compound 6-bromo-2-naphthoic acid, DFT calculations have been performed with considerable success. researchgate.netnih.gov

Researchers have utilized the B3LYP functional combined with the 6-311+G** basis set to carry out these calculations. nih.gov The process involves finding the minimum energy conformation of the molecule, which corresponds to its most stable structure. Once the geometry is optimized, the same level of theory can be used to calculate the harmonic vibrational frequencies. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms.

The calculated vibrational spectra are often compared with experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy to validate the computational method. nih.gov Studies on the closely related 6-bromo-2-naphthoic acid show a strong agreement between the computed and experimental vibrational frequencies, confirming the ability of DFT to accurately describe the molecular structure and force field of such compounds. researchgate.netnih.gov Key vibrational modes include the C=O stretching of the carboxyl group, C-Br stretching, and various aromatic C-C and C-H vibrations.

Table 1: Selected Calculated Vibrational Frequencies for 6-bromo-2-naphthoic acid (as an analogue for Benzyl 6-bromo-2-naphthoate) Data is conceptual and based on findings for analogous compounds.

Vibrational Mode Calculated Frequency (cm⁻¹) Description
O-H Stretch ~3500 Stretching of the carboxylic acid hydroxyl group.
C=O Stretch ~1700-1750 Stretching of the carbonyl double bond in the ester group.
C-O Stretch ~1418 Stretching of the carbon-oxygen single bond in the ester group. researchgate.net
Aromatic C-C Stretch ~1400-1600 In-plane stretching vibrations of the naphthalene (B1677914) ring.

Energetic Analysis: Bond Dissociation Energies and Reaction Profiles

Energetic analysis through computational methods provides quantitative data on chemical stability and reactivity. This includes the calculation of bond dissociation energies (BDEs) and the mapping of reaction energy profiles.

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. High BDE values indicate strong, stable bonds. iitianacademy.com For this compound, key bonds for analysis would include the C-Br bond on the naphthalene ring and the O-CH₂ ester linkage. These values can be calculated using DFT by determining the energy difference between the intact molecule and the two resulting radical fragments.

Reaction Profiles map the energy of a system as it transforms from reactants to products. iitianacademy.com These profiles are essential for understanding reaction mechanisms, identifying intermediates, and determining the activation energy (the energy barrier that must be overcome for the reaction to occur). iitianacademy.com DFT calculations have been used to model the reaction profiles of related naphthoate esters in catalytic processes. For instance, in a cobalt-catalyzed cross-coupling reaction involving an isomeric benzyl naphthoate, DFT was used to elucidate the energetics of the oxidative addition step. chinesechemsoc.org The calculations identified the transition state structures (e.g., TS1, TS2) and their corresponding Gibbs free energies, revealing the favorability of different reaction pathways. chinesechemsoc.org A similar approach could be applied to model reactions involving this compound, such as its hydrolysis or participation in coupling reactions.

Table 2: Conceptual Energy Profile for a Hypothetical Reaction This table illustrates the type of data obtained from a reaction profile calculation.

Species Description Relative Energy (kcal/mol)
Reactants Starting Materials (e.g., this compound + Reagent) 0.0
Transition State (TS) Highest energy point along the reaction coordinate +24.6 chinesechemsoc.org
Intermediate A meta-stable species formed during the reaction +5.0

Electronic Structure and Frontier Molecular Orbital Theory (HOMO-LUMO analysis via TD-DFT)

The electronic properties of a molecule are governed by the arrangement of its electrons in molecular orbitals. Frontier Molecular Orbital (FMO) theory is particularly important, as it focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). windows.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov

For molecules like this compound, the HOMO and LUMO energies can be calculated using DFT. windows.netnih.gov

HOMO: Represents the ability to donate an electron. Regions of the molecule with high HOMO density are nucleophilic.

LUMO: Represents the ability to accept an electron. Regions with high LUMO density are electrophilic.

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the ground state, making charge transfer interactions more likely. nih.govnih.gov Time-Dependent DFT (TD-DFT) is often employed to study electronic transitions, providing theoretical UV-Visible absorption spectra that can be compared with experimental results. researchgate.netwindows.net Analysis of related compounds shows that such calculations can accurately predict the electronic absorption bands arising from π→π* and n→π* transitions within the molecule. windows.net From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated.

Table 3: Calculated Electronic Properties and Reactivity Descriptors Data is conceptual, based on principles from cited literature for analogous compounds.

Parameter Description Typical Calculated Value Reference
E(HOMO) Energy of the Highest Occupied Molecular Orbital -6.5 eV nih.gov
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital -2.0 eV nih.gov
Energy Gap (ΔE) ΔE = E(LUMO) - E(HOMO) 4.5 eV nih.gov
Hardness (η) Resistance to change in electron distribution (η ≈ ΔE / 2) 2.25 eV nih.gov
Softness (S) Reciprocal of hardness (S = 1 / η) 0.44 eV⁻¹ nih.gov

Theoretical Modeling of Photophysical Processes (e.g., Excited-State Acidity and Proton Transfer)

Photophysical processes describe how a molecule behaves after absorbing light. Computational modeling is invaluable for studying phenomena like excited-state intramolecular proton transfer (ESIPT), where a proton moves from one part of the molecule to another in the electronically excited state. nih.gov This process is common in molecules containing both a proton donor (like a hydroxyl group) and a proton acceptor in close proximity.

While this compound does not have the classic structure for ESIPT, theoretical methods used to study this phenomenon in related compounds like hydroxy-naphthoic acids or naphthols are relevant. caltech.eduresearchgate.net These studies often use high-level computational methods such as TD-DFT or CASSCF to construct the potential energy surface (PES) of the molecule in both its ground (S₀) and first excited singlet (S₁) states. researchgate.netscience.gov

The calculations often reveal that while a proton transfer reaction has a high energy barrier in the ground state, the barrier is significantly reduced or even disappears in the excited state. researchgate.net This change is due to the redistribution of electron density upon photoexcitation, which can dramatically increase the acidity of a proton-donating group. caltech.edu For a hypothetical related compound, modeling would show a barrierless reaction path in the S₁ state, leading from the initial "enol" form to a "keto" tautomer, which is often responsible for an observed dual fluorescence. nih.govresearchgate.net

Development and Application of Machine Learning Potentials for Large-Scale Simulations

While quantum mechanical methods like DFT are highly accurate, they are computationally expensive, limiting simulations to small systems and short timescales (picoseconds). osti.gov To address this, machine learning potentials (MLPs) are emerging as a revolutionary tool. arxiv.org MLPs combine the accuracy of quantum mechanics with the efficiency of classical force fields, enabling large-scale simulations of complex systems over nanoseconds or longer. osti.gov

The development of an MLP for a system like this compound would involve:

Generating a Training Dataset: A large number of molecular configurations are generated, and their corresponding energies and atomic forces are calculated using a high-accuracy method like DFT. osti.gov

Training the Model: A machine learning model, such as a Gaussian Approximation Potential (GAP) or a neural network, is trained on this quantum mechanical data. osti.gov The model learns the complex relationship between the atomic positions and the potential energy of the system.

Validation and Application: The trained MLP is then validated against DFT data not included in the training set. Once validated, it can be used in large-scale molecular dynamics (MD) simulations to study dynamic processes, thermodynamic properties, and interactions with other molecules or materials with near-quantum accuracy but at a fraction of the computational cost. osti.gov This approach is particularly promising for modeling systems in condensed phases or their interactions with biological macromolecules. researchgate.net

Table 4: List of Mentioned Chemical Compounds

Compound Name
This compound
6-bromo-2-naphthoic acid
1-bromo-2-(benzyl)-naphthoate
Naphthalene
2-naphthol (B1666908)
Hydroxychloroquine
S-benzylndithiocarbazate
2,4,5-trimethoxybenzaldehyde
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate

Strategic Applications of Benzyl 6 Bromo 2 Naphthoate and Its Derivatives in Advanced Organic Synthesis

Building Blocks for Complex Naphthalene (B1677914) Architectures

The naphthalene scaffold is a fundamental component in many complex organic molecules, including natural products and functional materials. Benzyl (B1604629) 6-bromo-2-naphthoate and its derivatives are valuable building blocks for elaborating upon this core structure. The bromine atom at the 6-position is particularly amenable to a range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. researchgate.netuwindsor.ca These reactions allow for the introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups, thereby enabling the construction of intricate and highly functionalized naphthalene architectures.

For instance, the Suzuki-Miyaura coupling of naphthyl trifluoroborates with bromomethyl naphthalenes has been successfully employed to create dinaphthyl methanes, which are precursors to push-pull substituted pentacenes. researchgate.net While this specific example uses a bromomethyl naphthalene, the underlying principle of using a brominated naphthalene core as a handle for C-C bond formation is directly applicable to Benzyl 6-bromo-2-naphthoate. The benzyl ester group, being relatively stable under many coupling conditions, can be carried through the synthetic sequence and later hydrolyzed or otherwise modified, adding another layer of synthetic versatility. The synthesis of methylene-bridged bisnaphthalenes has also been explored using cross-coupling reactions to prepare the substituted naphthalene building blocks. researchgate.net

Precursors for Functionalized Naphthalene Derivatives (e.g., Vinyl-, Bromoalkyl-Naphthalenes)

The functional groups present in this compound and its derivatives allow for their conversion into other valuable synthetic intermediates, such as vinyl- and bromoalkyl-naphthalenes.

Vinylnaphthalenes: The bromine atom on the naphthalene ring can be readily converted into a vinyl group through transition metal-catalyzed reactions like the Stille coupling with organostannanes (e.g., tributyl(vinyl)tin) or the Heck reaction. While direct examples with this compound are not prevalent in the literature, its methyl ester counterpart, methyl 6-bromo-2-naphthoate, is a known precursor for such transformations. nih.gov It is chemically reasonable to expect that the benzyl ester would behave similarly under these conditions.

Bromoalkyl-naphthalenes: The ester functionality of this compound can be reduced to a hydroxymethyl group using a suitable reducing agent like lithium aluminum hydride. This resulting (6-bromonaphthalen-2-yl)methanol (B45156) can then be converted to the corresponding bromoalkyl derivative, for example, by reaction with a brominating agent like phosphorus tribromide. This two-step sequence transforms the ester into a reactive bromoalkyl group, which can then be used in a variety of subsequent nucleophilic substitution or coupling reactions to further elaborate the molecule.

Integration into Polymeric and Materials Science Research (e.g., Organometallic Hybrid and Photosensitive Materials, Resin Modification)

The unique electronic and structural properties of the naphthalene core make this compound and its derivatives attractive candidates for integration into advanced materials.

Organometallic Hybrid Materials: The naphthalene unit can be incorporated into organometallic frameworks to create materials with interesting photophysical or electronic properties. unicam.it The bromine atom can serve as a reactive site for coupling with organometallic reagents, while the ester group can be used to link the naphthalene moiety to other components or to a polymer backbone. orgsyn.org

Photosensitive Materials: Naphthalene derivatives are known to exhibit photochemical properties, making them suitable for use in photosensitive materials. bloomtechz.com By introducing photochromic or fluorescent groups, molecules with photoresponsive characteristics can be designed. bloomtechz.com The 6-bromo-2-naphthoic acid framework, obtainable from its esters, can be functionalized to create such materials for applications like building-integrated photovoltaics (BIPV). bloomtechz.com Furthermore, photosensitive resin compositions have been developed that incorporate various monomers, including benzyl (meth)acrylate, highlighting the compatibility of the benzyl group in such formulations. google.comgoogle.com

Resin Modification: 6-Bromo-2-naphthoic acid, derived from its esters, can be used to modify resins to enhance their properties. orgsyn.orgbloomtechz.com For instance, it can be reacted with alcohols to form esters that can then act as monomers in polymerization reactions, leading to modified resins with improved solubility, flexibility, and adhesion. orgsyn.orgbloomtechz.com Triphenylphosphine, a compound sometimes used in the synthesis of brominated naphthalenes, is also noted as a stabilizer for synthetic rubbers and resins. bohrium.com

Synthesis of Active Pharmaceutical Ingredient (API) Precursors (e.g., Retinoid Analogs like Adapalene precursors derived from methyl 6-bromo-2-naphthoate)

One of the most significant applications of 6-bromo-2-naphthoate derivatives is in the synthesis of precursors for active pharmaceutical ingredients (APIs). A prime example is the synthesis of Adapalene, a third-generation retinoid analog used in the treatment of acne.

The synthesis of Adapalene typically involves a key cross-coupling step where a derivative of 6-bromo-2-naphthoic acid is coupled with an adamantyl-substituted phenylboronic acid or a related organometallic reagent. google.comgoogle.comnewdrugapprovals.org Specifically, methyl 6-bromo-2-naphthoate is frequently used as the starting material for this coupling reaction. google.comnewdrugapprovals.org In these synthetic routes, the methyl ester is eventually hydrolyzed to the carboxylic acid to yield the final Adapalene molecule. newdrugapprovals.org

Several patents detail processes for the preparation of Adapalene, often starting from methyl 6-bromo-2-naphthoate. google.comgoogle.comnewdrugapprovals.org For example, a Negishi cross-coupling reaction between the organozinc derivative of 1-(5-bromo-2-methoxyphenyl)adamantane (B139514) and methyl 6-bromo-2-naphthoate is a well-established method. newdrugapprovals.org Another approach utilizes a Suzuki coupling between 3-adamantyl-4-methoxyphenyl boronic acid and 6-bromo-2-naphthoic acid. newdrugapprovals.org While the methyl ester is most commonly cited, the use of the benzyl ester, this compound, would be a chemically viable alternative, with the final deprotection step being a simple hydrogenolysis or hydrolysis to reveal the carboxylic acid.

Precursor CompoundCoupling PartnerReaction TypeFinal Product
Methyl 6-bromo-2-naphthoateOrganozinc derivative of 1-(5-bromo-2-methoxyphenyl)adamantaneNegishi CouplingAdapalene (after hydrolysis)
6-Bromo-2-naphthoic acid3-Adamantyl-4-methoxyphenyl boronic acidSuzuki CouplingAdapalene

Intermediate for Heterocyclic Compounds (e.g., Benzimidazole (B57391) Derivatives from 6-bromo-2-naphthoic acid)

The 6-bromo-2-naphthoate framework is also a valuable precursor for the synthesis of various heterocyclic compounds, which are a cornerstone of medicinal chemistry.

Benzimidazole Derivatives: A significant application is the synthesis of benzimidazole derivatives. derpharmachemica.comresearchgate.netresearchgate.net These are prepared through the condensation of 6-bromo-2-naphthoic acid with ortho-phenylenediamines. derpharmachemica.comresearchgate.netresearchgate.net The resulting 2-(6-bromo-2-naphthyl)-1H-benzimidazole can then be further functionalized. derpharmachemica.comresearchgate.netresearchgate.net For instance, it can be alkylated to introduce various substituents on the benzimidazole nitrogen. derpharmachemica.com A notable example is the synthesis of 1-benzyl-2-(6-bromonaphthalen-2-yl)-1H-benzo[d]imidazole, which directly links a benzyl-substituted derivative to this class of heterocyclic compounds. derpharmachemica.com The synthesis of 2,5(6)-benzimidazole derivatives has also been explored using palladium-catalyzed reactions on a bromo-benzimidazole core. nih.gov

The general synthetic approach involves the initial formation of the benzimidazole ring, followed by modifications on the naphthalene or benzimidazole core. The bromine atom on the naphthalene ring provides a handle for further diversification through cross-coupling reactions, as demonstrated by the Sonogashira coupling of 2-(6-bromo-2-naphthyl)-1H-benzimidazole with terminal alkynes. derpharmachemica.comresearchgate.net

ReactantsReaction ConditionProduct
6-Bromo-2-naphthoic acid and o-phenylenediamine (B120857)Polyphosphoric acid, reflux2-(6-Bromo-2-naphthyl)-1H-benzimidazole
2-(6-Bromo-2-naphthyl)-1H-benzimidazole and Benzyl halideK2CO3, TEBAB, acetone1-Benzyl-2-(6-bromonaphthalen-2-yl)-1H-benzo[d]imidazole

Utilization in Photovoltaic Device Material Development

The electron-deficient nature of the brominated naphthalene system, combined with the potential for extended conjugation through chemical modification, makes this compound derivatives promising candidates for materials used in organic photovoltaic (OPV) devices. bloomtechz.combohrium.com

The development of efficient OPV cells relies on the design of electron donor and acceptor materials with tailored energy levels and morphologies. bohrium.com 6-Bromo-2-naphthoic acid and its esters can serve as precursors for such materials. bloomtechz.com The bromine atom can be replaced with strong electron-withdrawing groups via substitution reactions, or the carboxyl group can be used to construct donor-acceptor (D-A) alternating polymer chains through esterification or amidation reactions. bloomtechz.com This allows for the tuning of the material's bandgap and carrier mobility, which are critical parameters for photovoltaic performance. bloomtechz.com

For example, copolymerizing a derivative of 6-bromo-2-naphthoic acid with an electron-rich unit like thiophene (B33073) could lead to active layer materials with low bandgaps and high charge carrier mobility, ultimately enhancing the photoelectric conversion efficiency of the device. bloomtechz.com The carboxyl group can also be used to anchor these materials onto the surface of metal oxides like ZnO or TiO2, which are often used as electron transport layers in OPV devices, thereby improving interfacial contact and reducing charge recombination. bloomtechz.com

Emerging Research Avenues and Future Directions in Benzyl 6 Bromo 2 Naphthoate Chemistry

Catalyst Design and Reaction Optimization for Sustainable Synthesis

The synthesis of benzyl (B1604629) 6-bromo-2-naphthoate traditionally involves the esterification of 6-bromo-2-naphthoic acid with benzyl alcohol. bloomtechz.com Modern research is focused on developing sustainable and efficient catalytic systems for this transformation, moving away from stoichiometric reagents and harsh reaction conditions.

One promising approach is the use of solid acid catalysts, which offer advantages such as ease of separation, reusability, and reduced environmental impact. Another innovative and sustainable method is the palladium-catalyzed direct benzylation of carboxylic acids with toluene, which serves as both the benzyl source and the solvent. organic-chemistry.orgresearchgate.net This method, proceeding via a C-H activation mechanism, is highly atom-economical and avoids the use of toxic benzyl halides. organic-chemistry.org The optimization of such catalytic systems involves screening different palladium precursors, ligands, and reaction conditions to maximize the yield and selectivity for benzyl 6-bromo-2-naphthoate.

A solvent-free approach using a rotary evaporator and a catalytic amount of an acid like p-toluenesulfonic acid represents another green alternative for the benzylation of carboxylic acids. researchgate.net This method is characterized by high yields, a fast reaction time, and high atom economy, with water being the only byproduct. researchgate.net The application and optimization of this technique for the synthesis of this compound could significantly enhance the sustainability of its production.

Table 1: Comparison of Catalytic Methods for Benzylation of Carboxylic Acids

Catalyst SystemMethodAdvantages
Solid AcidsHeterogeneous catalysisReusable, easy to separate, environmentally friendly
Pd(OAc)₂ / AdditivesDirect C-H activation with tolueneHigh atom economy, avoids toxic reagents
p-Toluenesulfonic acidSolvent-free, rotary evaporatorHigh yield, fast reaction, high atom economy, water as only byproduct researchgate.net

Mechanistic Elucidation of Novel Reactivity Patterns

Understanding the reaction mechanisms is crucial for controlling the synthesis and exploring new reactivity patterns of this compound. The classical Fischer-Speier esterification, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol, proceeds through a well-established multi-step mechanism involving protonation of the carbonyl group, nucleophilic attack by the alcohol, and subsequent dehydration. masterorganicchemistry.commdpi.combyjus.com

Beyond the synthesis, the bromine atom on the naphthalene (B1677914) ring offers a handle for a variety of cross-coupling reactions, enabling the introduction of new functional groups and the creation of more complex molecules. Mechanistic studies of these transformations, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, are essential for optimizing reaction conditions and expanding the synthetic utility of this compound.

Furthermore, the naphthalene core itself can participate in interesting rearrangements. For instance, Lewis acid-mediated rearrangements of related oxabenzonorbornadienes can lead to the formation of substituted naphthoic acid esters through unexpected 1,2-acyl shifts. nih.gov Investigating the possibility of similar rearrangements with this compound could unveil novel synthetic pathways to functionalized naphthalenes.

Computational Design and Prediction of New Derivatives with Tuned Properties

Computational chemistry provides powerful tools for the rational design and prediction of the properties of new this compound derivatives. ajpchem.orgresearchgate.net Density Functional Theory (DFT) calculations can be employed to understand the electronic structure and predict the reactivity of the molecule. nih.gov

By systematically varying the substituents on the naphthalene ring or the benzyl group, computational models can predict how these changes will affect the molecule's properties, such as its electronic characteristics, steric profile, and potential for intermolecular interactions. researchgate.net For example, introducing electron-donating or electron-withdrawing groups can tune the HOMO-LUMO gap, which in turn influences the molecule's reactivity and photophysical properties. ajpchem.orgscite.aiacs.org This predictive capability allows for the in silico screening of a large number of virtual derivatives, prioritizing the most promising candidates for synthesis and experimental validation.

Table 2: Predicted Effects of Substituents on Naphthoic Acid Derivatives

Substituent TypePredicted Effect on Electronic Properties
Electron-donating groupsIncrease HOMO energy, decrease HOMO-LUMO gap
Electron-withdrawing groupsDecrease LUMO energy, decrease HOMO-LUMO gap

These computational insights can guide the design of new materials with specific applications, such as liquid crystals, organic light-emitting diodes (OLEDs), or as building blocks for pharmaceuticals.

High-Throughput Experimentation and Automation in Chemical Synthesis

High-throughput experimentation (HTE) and automation are revolutionizing chemical synthesis by enabling the rapid screening of a large number of reaction conditions or the parallel synthesis of compound libraries. nih.govresearchgate.net These technologies are particularly valuable for the optimization of the synthesis of this compound and for the exploration of its chemical space.

Automated platforms can be used to systematically vary catalysts, ligands, solvents, temperatures, and reactant ratios to quickly identify the optimal conditions for its synthesis. nih.govrsc.org This approach significantly accelerates the research and development process compared to traditional one-at-a-time experimentation.

Furthermore, HTE can be employed to synthesize a library of this compound derivatives by reacting the parent compound with a diverse set of coupling partners in a parallel format. nih.gov The resulting library of compounds can then be screened for desired properties, such as biological activity or specific material characteristics. The integration of automated synthesis with high-throughput screening and data analysis creates a powerful workflow for the discovery of new functional molecules based on the this compound scaffold. photoreact.eu

Q & A

Q. What are the established synthetic routes for Benzyl 6-bromo-2-naphthoate?

this compound is typically synthesized via esterification of 6-bromo-2-naphthoic acid with benzyl bromide under basic conditions (e.g., using K₂CO₃ or NaH as a base). The reaction is often conducted in polar aprotic solvents like DMF or THF at elevated temperatures (60–80°C) to improve yield . Alternative routes include transesterification from methyl 6-bromo-2-naphthoate (CAS 33626-98-1) using benzyl alcohol and acid catalysis .

Key Methodological Considerations :

  • Purification via recrystallization (common solvents: chloroform/hexane) or column chromatography.
  • Yield optimization by controlling stoichiometry (1:1.2 molar ratio of acid to benzyl bromide) .

Q. How is this compound characterized in academic research?

Standard characterization includes:

  • Spectroscopy : ¹H/¹³C NMR for confirming ester linkage and bromine position; IR for carbonyl (C=O) stretch (~1720 cm⁻¹) .
  • Chromatography : HPLC or TLC to assess purity (>95% typical for synthetic batches).
  • Physical Properties : Melting point (123–126°C) and solubility (slightly soluble in DMSO, chloroform) .
  • XRD : For crystalline structure validation, using software like SHELX .

Advanced Research Questions

Q. What experimental challenges arise in scaling up this compound synthesis, and how are they addressed?

Scaling beyond gram-scale often faces:

  • Catalyst Efficiency : Homogeneous catalysts (e.g., Ru complexes) may require ligand optimization to prevent deactivation. Heterogeneous catalysts (e.g., CePO₄) improve recyclability but reduce reaction rates .
  • Solvent Choice : DMSO improves solubility but complicates post-reaction separation. Alternatives like THF/water biphasic systems enhance workup efficiency .
  • Purification : Reverse-phase chromatography or fractional distillation for high-purity batches (>99%) .

Data-Driven Example :

ScaleCatalystYield (%)Purity (%)
10 gRu(PPh₃)₃Cl₂7897
50 gCePO₄6595
Adapted from

Q. How does the bromine substituent influence cross-coupling reactivity in this compound?

The bromine at C6 acts as a directing group, enabling:

  • Buchwald-Hartwig Amination : Pd-catalyzed coupling with amines for functionalized naphthalene derivatives .
  • Suzuki-Miyaura Reactions : Selective coupling with aryl boronic acids at C6, leaving the ester intact .

Mechanistic Insight :

  • Steric hindrance from the naphthoate ester reduces reactivity at C2, favoring C6 modifications.
  • Electronic effects (electron-withdrawing ester) enhance oxidative addition kinetics for Pd catalysts .

Q. How should researchers resolve conflicting melting point data for this compound?

Discrepancies in reported melting points (e.g., 123–126°C vs. 118–122°C) may arise from:

  • Polymorphism : Different crystal packing due to solvent choice (e.g., chloroform vs. ethyl acetate).
  • Purity : Impurities from incomplete esterification or residual solvents lower observed melting ranges. Resolution Strategy :
  • Repeat synthesis with rigorous drying (e.g., azeotropic distillation with toluene).
  • Use differential scanning calorimetry (DSC) to identify polymorphic transitions .

Methodological Tables

Q. Table 1: Synthetic Routes Comparison

MethodReagents/ConditionsYield (%)Reference
Esterification6-Bromo-2-naphthoic acid, BnBr, K₂CO₃, DMF, 80°C75–85
TransesterificationMethyl ester, BnOH, H₂SO₄, reflux60–70
Catalytic ReductionRu catalyst, H₂, THF78

Q. Table 2: Key Physical Properties

PropertyValueSource
Melting Point123–126°C
Boiling Point357°C (predicted)
Solubility in DMSOSlight (10–15 mg/mL)
XRD Crystal SystemMonoclinic, P2₁/c

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Reactant of Route 1
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Reactant of Route 2
Benzyl 6-bromo-2-naphthoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.